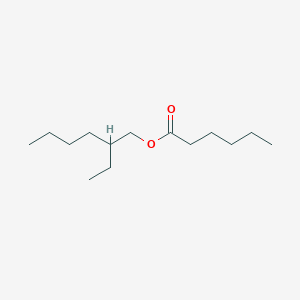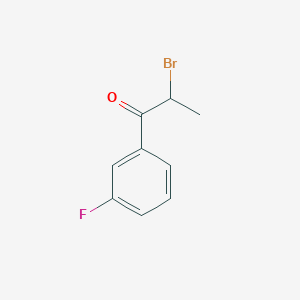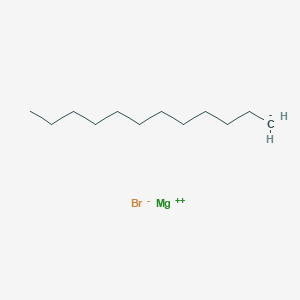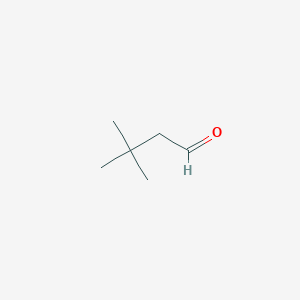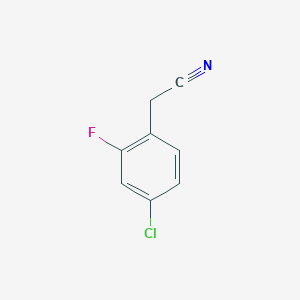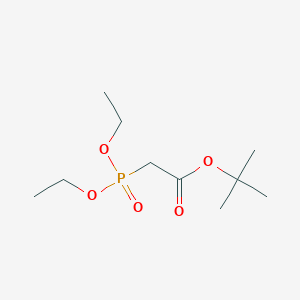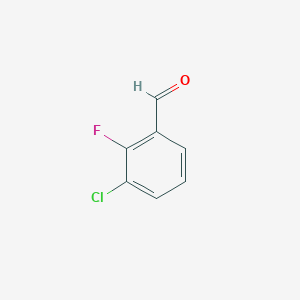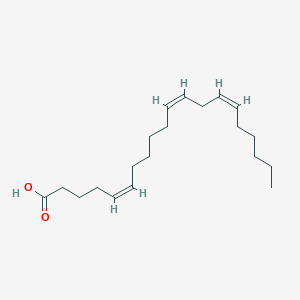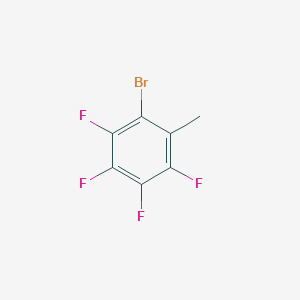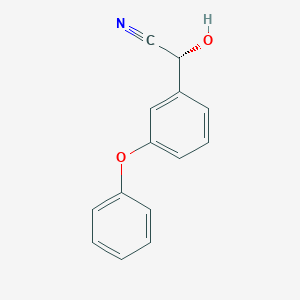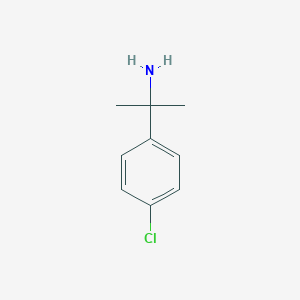
2-(4-Chlorophenyl)propan-2-amine
説明
Synthesis Analysis
The synthesis of related compounds involves various strategies. For instance, N-substituted propylamines with antifungal activity were synthesized by replacing the ether group of tetraconazole with secondary or tertiary amino groups, indicating that the introduction of amine functionalities is a common strategy in the synthesis of bioactive compounds . Another paper describes a novel synthetic route for a compound with a central amine nitrogen, which could be relevant to the synthesis of "2-(4-Chlorophenyl)propan-2-amine" . Additionally, the synthesis of Schiff bases from 2-amino-4-(4-chlorophenyl) thiophenes through the Gewald reaction suggests that the chlorophenyl group can be incorporated into various molecular frameworks .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic methods and X-ray crystallography. For example, the crystal structure of a triazolopyrimidin-2-amine derivative was solved, showing how molecules form inversion dimers and are packed into layers by π-stacking interactions . Similarly, the molecular structure of a dichlorophenyl-thiazol-2-amine was elucidated by single-crystal X-ray diffraction, providing insights into the distribution of electrostatic potential within the crystal structure .
Chemical Reactions Analysis
The chemical reactivity of chlorophenyl compounds is highlighted in several studies. Chlorophenyl chlorothionoformates have been shown to react with tertiary amines to give thiocarbamates and alkyl chlorides, which could be relevant to the reactivity of "2-(4-Chlorophenyl)propan-2-amine" . Electrophilic amination of fluorophenols with diazenes, resulting in the removal of the fluorine atom, demonstrates the potential for substitution reactions at the phenol position .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to "2-(4-Chlorophenyl)propan-2-amine" have been studied using various analytical techniques. The FT-IR, NMR, and mass spectral data have been used to characterize the compounds . Additionally, computational methods such as density functional theory (DFT) have been employed to predict vibrational wavenumbers, electronic absorption spectra, and to perform frontier molecular orbital (FMO) analysis . These studies provide a comprehensive understanding of the physical and chemical properties of chlorophenyl and amine-containing compounds.
科学的研究の応用
Environmental Impact and Degradation
The environmental consequences of contamination by chlorophenols, which share structural similarities with 2-(4-Chlorophenyl)propan-2-amine, have been extensively reviewed. Chlorophenols exert moderate toxic effects on mammalian and aquatic life, with toxicity to fish becoming considerable upon long-term exposure. The persistence of these compounds in the environment can vary, becoming moderate to high depending on environmental conditions, although bioaccumulation is expected to be low. Their strong organoleptic effect is a striking feature (Krijgsheld & Gen, 1986).
Toxicology and Mutagenicity Studies
Research on the toxicology and mutagenicity of chlorophenoxy compounds, like 2,4-dichlorophenoxyacetic acid (a compound related to 2-(4-Chlorophenyl)propan-2-amine), has advanced rapidly. A scientometric review highlights the significant global contributions and trends in this area, indicating a focus on occupational risk, neurotoxicity, and resistance to herbicides (Zuanazzi, Ghisi, & Oliveira, 2020).
Synthesis and Structural Properties
The synthesis and structural properties of novel substituted compounds, exploring the reaction dynamics of chloral with substituted anilines to form a variety of products including 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, have been studied. This research provides insights into the conformation of products and the potential intermediate compounds formed in reactions involving chloral and amines (Issac & Tierney, 1996).
Sorption and Degradation in Environmental Systems
Studies on the sorption of phenoxy herbicides to soil and other materials highlight the environmental behavior of these compounds. The soil–water distribution coefficients and the factors affecting sorption, such as soil organic carbon content and pH, provide insights into the environmental fate of similar compounds. This knowledge is crucial for understanding how 2-(4-Chlorophenyl)propan-2-amine and related compounds may interact with environmental systems and the efficiency of different remediation approaches (Werner, Garratt, & Pigott, 2012).
Advanced Oxidation Processes for Degradation
The degradation of nitrogen-containing hazardous compounds, including amines and azo compounds, through advanced oxidation processes (AOPs) has been reviewed. This review encompasses the degradation efficiencies, reaction mechanisms, and the impact of various process parameters on the treatment outcomes. It provides a comprehensive overview of the potential for using AOPs to degrade compounds structurally related to 2-(4-Chlorophenyl)propan-2-amine, highlighting the effectiveness of ozone and Fenton processes in treating recalcitrant nitrogen-containing compounds (Bhat & Gogate, 2021).
Safety And Hazards
The compound is classified as dangerous with the signal word “Danger” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray) and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
特性
IUPAC Name |
2-(4-chlorophenyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUUNSQUTQELEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452501 | |
| Record name | 2-(4-chlorophenyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)propan-2-amine | |
CAS RN |
17797-11-4 | |
| Record name | 2-(4-chlorophenyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-CHLOROPHENYL)-1-METHYLETHYLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



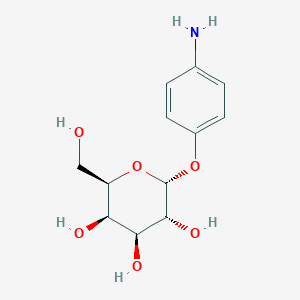
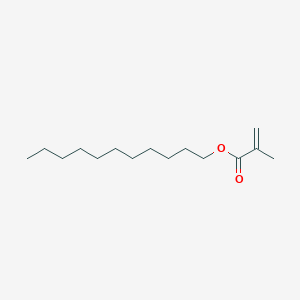
![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B104323.png)
